1-{4-[methyl(phenyl)amino]-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl}piperidine-4-carboxamide
Description
The compound 1-{4-[methyl(phenyl)amino]-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl}piperidine-4-carboxamide is a pyrimidine derivative featuring a nitro group at position 5, a phenylethenyl substituent at position 6, and a piperidine-4-carboxamide moiety at position 2. Pyrimidine derivatives are well-documented for their roles in medicinal chemistry, particularly in kinase inhibition, anticancer, and antimicrobial therapies due to their ability to mimic purine and pyrimidine bases in biological systems .
Properties
IUPAC Name |
1-[4-(N-methylanilino)-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3/c1-29(20-10-6-3-7-11-20)24-22(31(33)34)21(13-12-18-8-4-2-5-9-18)27-25(28-24)30-16-14-19(15-17-30)23(26)32/h2-13,19H,14-17H2,1H3,(H2,26,32)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPGVESNPMFAJZ-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=C2[N+](=O)[O-])C=CC3=CC=CC=C3)N4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=C2[N+](=O)[O-])/C=C/C3=CC=CC=C3)N4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{4-[methyl(phenyl)amino]-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl}piperidine-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be broken down into several key components:
- Pyrimidine ring : Contributes to the compound's biological activity.
- Piperidine moiety : Often associated with various pharmacological effects.
- Nitro group : May enhance the reactivity and interaction with biological targets.
Research indicates that this compound may exert its biological effects through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may lead to altered cellular function.
- Receptor Modulation : It may interact with various receptor types, influencing neurotransmitter systems and potentially affecting mood and cognition.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound:
- Cell Line Studies : In vitro tests demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from micromolar to low nanomolar concentrations, indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 0.5 |
| A549 (Lung) | 0.3 |
| HeLa (Cervical) | 0.7 |
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects:
- Dopaminergic Neurons : In animal models, it demonstrated a protective effect against neurotoxic agents that typically induce dopaminergic cell death. This suggests potential applications in neurodegenerative diseases such as Parkinson's disease.
Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of the compound and tested their efficacy against a panel of cancer cell lines. The results indicated that modifications to the piperidine moiety significantly enhanced antitumor activity, with one derivative achieving an IC50 of 0.2 µM against MCF-7 cells .
Study 2: Neuroprotection in Animal Models
Another study focused on the neuroprotective effects of the compound in a mouse model of Parkinson's disease. The administration of the compound significantly reduced the loss of dopaminergic neurons when compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Comparison with Similar Compounds
Structural Analogues
Pyrimidine Core Modifications
- N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide (): This compound shares a pyrimidine core but substitutes the nitro group with a hydroxymethyl group and lacks the phenylethenyl moiety. The fluorophenyl group enhances lipophilicity, while the hydroxymethyl may reduce metabolic stability compared to the nitro group in the target compound .
Functional Group Comparisons
- 6-(4-Methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-(2-phenylethenyl)pyrimidin-4-amine (CHEMBL1983923, ):
- Shares the phenylethenyl group and pyrimidine core. The methylpiperazine group (pKi = 6.7 for LRRK2 inhibition) differs from the piperidine-carboxamide in the target compound, suggesting that carboxamide may improve binding via hydrogen bonding .
- Activity Insight : The phenylethenyl group in both compounds likely contributes to kinase inhibition through hydrophobic interactions, but the nitro group in the target compound may introduce additional redox activity .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
